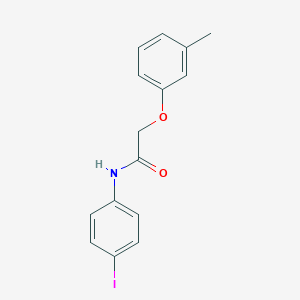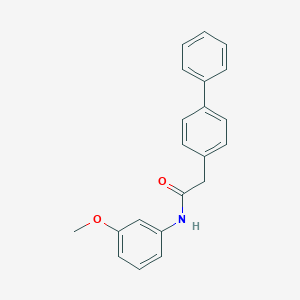![molecular formula C21H37NO2 B269531 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one has been found to have potential applications in various scientific research fields, including drug discovery, materials science, and organic chemistry. In drug discovery, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In materials science, it has been used as a surfactant and emulsifier. In organic chemistry, it has been used as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one has various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, it has been found to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one in lab experiments is its potential as a building block for the synthesis of other compounds. Additionally, its low toxicity makes it a safer alternative to other compounds with similar properties. However, its synthesis method can be complex and time-consuming, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research involving 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one. One potential direction is the synthesis of analogs with improved properties, such as increased potency or selectivity. Another direction is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one involves the reaction of 3-dodecanol, 2-bromoacetaldehyde diethyl acetal, and 1,5-diazabicyclo[4.3.0]non-5-ene in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Eigenschaften
Produktname |
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one |
|---|---|
Molekularformel |
C21H37NO2 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
3-dodecyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C21H37NO2/c1-3-4-5-6-7-8-9-10-11-15-18-22-19(2)21(24-20(22)23)16-13-12-14-17-21/h2-18H2,1H3 |
InChI-Schlüssel |
ACDXFUCFCWNQSO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=C)C2(CCCCC2)OC1=O |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=C)C2(CCCCC2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)




![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)

![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)

